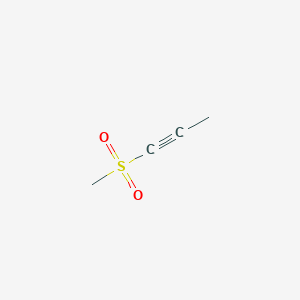
1-Methanesulfonylprop-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Methanesulfonylprop-1-yne can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with propyne in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions: 1-Methanesulfonylprop-1-yne undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides, leading to the formation of dihalogenated or halogenated products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or sulfides.
Common Reagents and Conditions:
Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) under mild conditions.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Addition Reactions: Dihalogenated or halogenated alkenes.
Substitution Reactions: Sulfone derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
科学的研究の応用
1-Methanesulfonylprop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-methanesulfonylprop-1-yne involves its interaction with various molecular targets. The sulfone group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, potentially altering their function and activity. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it may have diverse biological effects.
類似化合物との比較
1-Methanesulfonylprop-1-yne can be compared with other sulfone-containing compounds, such as:
Methanesulfonyl Chloride: Similar in structure but more reactive due to the presence of a chloride group.
Dimethyl Sulfone (DMSO2): A simpler sulfone with different reactivity and applications.
Propynyl Sulfone Derivatives: Compounds with similar propynyl chains but varying functional groups, leading to different chemical properties and uses.
特性
分子式 |
C4H6O2S |
|---|---|
分子量 |
118.16 g/mol |
IUPAC名 |
1-methylsulfonylprop-1-yne |
InChI |
InChI=1S/C4H6O2S/c1-3-4-7(2,5)6/h1-2H3 |
InChIキー |
NMNNLOHXZRKQEJ-UHFFFAOYSA-N |
正規SMILES |
CC#CS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13502612.png)
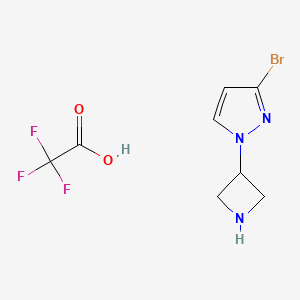
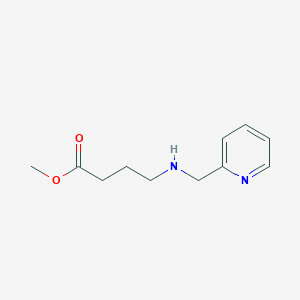
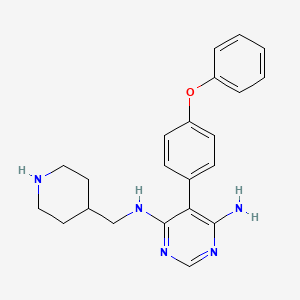
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)
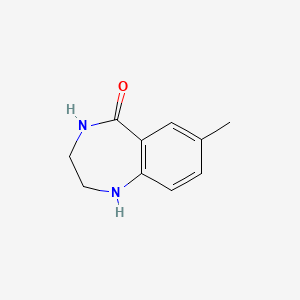
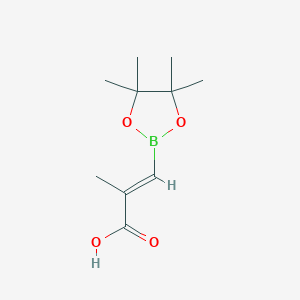
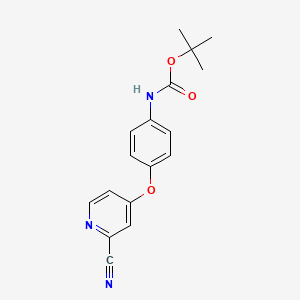
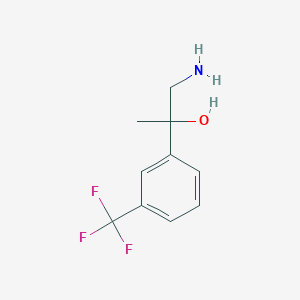
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)

![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
